molecular formula C24H23N5O4 B12756905 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- CAS No. 96885-24-4

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-

Cat. No.: B12756905
CAS No.: 96885-24-4
M. Wt: 445.5 g/mol
InChI Key: QVWSPHUHEBKDGB-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused imidazo-purine ring system, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-purine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxy and methoxy phenyl groups via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(4-ethoxyphenyl)-7-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Materials Science: Development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Without the substituted phenyl groups.

    Purine Derivatives: Compounds with similar purine cores but different substituents.

Uniqueness

The unique combination of the imidazo-purine core with ethoxy and methoxy phenyl groups may confer specific biological activities or physical properties not seen in other compounds.

Properties

CAS No.

96885-24-4

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O4/c1-5-33-18-12-8-16(9-13-18)29-19(15-6-10-17(32-4)11-7-15)14-28-20-21(25-23(28)29)26(2)24(31)27(3)22(20)30/h6-14H,5H2,1-4H3

InChI Key

QVWSPHUHEBKDGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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